7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
7-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a phenethyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the phenethyl group may influence lipophilicity and receptor interactions.
Properties
CAS No. |
1207032-50-5 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-8-9-19(14-17(16)2)23-28-24(33-29-23)20-10-11-21-22(15-20)27-26(32)30(25(21)31)13-12-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,32) |
InChI Key |
ZGQYQJRMXCJEGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H24N4O3
- Molecular Weight : 442.48 g/mol
- CAS Number : 1207039-24-4
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Compounds similar to this one have been shown to interact with protein kinases and other enzymes involved in cell cycle regulation. Specifically, the oxadiazole moiety is known for its role in modulating enzyme activity and influencing signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various quinazoline derivatives on different cancer cell lines. The results indicated that the compound had a notable inhibitory effect on cell viability in glioblastoma and osteosarcoma cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione | A-172 (Glioblastoma) | 95.71 ± 13.29 |
| HOS (Osteosarcoma) | 83.86 ± 17.13 |
The compound showed selective toxicity towards tumor cells compared to normal human embryonic cells, indicating its potential as a therapeutic agent against specific cancers .
Mechanistic Studies
The mechanism by which this compound exerts its cytotoxic effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Study 1: Cytotoxicity Evaluation
In a systematic evaluation of several synthesized quinazoline derivatives, the compound was tested against various cancer cell lines using the MTT assay to determine its cytotoxicity profile. The study found that the compound exhibited significant cytotoxic activity with IC50 values indicating effective inhibition of cancer cell growth.
Study 2: Selective Toxicity Analysis
Another study focused on the selective toxicity of the compound towards tumor cells compared to normal cells. The results highlighted that while normal human embryonic kidney cells showed resistance to the compound's effects at higher concentrations (>256 µM), tumor cells demonstrated a marked decrease in viability at lower concentrations (around 95 µM) .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibit various biological activities:
-
Anticancer Properties :
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported that it acts on key kinases involved in tumor progression.
- Mechanism of Action : It is believed to inhibit kinases such as DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase), which plays a critical role in cellular signaling pathways related to growth and survival in cancer cells.
-
In Vitro Studies :
- In vitro assays demonstrate that the compound significantly reduces cell viability in various cancer cell lines. For example, IC50 values for related compounds against DYRK1A have been reported at approximately 43 nM.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Modifications to the quinazoline or oxadiazole moieties can lead to variations in potency and selectivity against different kinases.
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| This compound | DYRK1A | 43 |
| Other Analogues | TRKA | <20% activity remaining at 1 µM |
Case Studies
Several studies have explored the biological activity of similar compounds:
Kinase Inhibition Study
Research has focused on the inhibition of specific kinases by this compound. It has been shown to effectively inhibit DYRK1A and potentially other kinases involved in cancer progression.
Cell Viability Assays
In vitro studies have consistently demonstrated that this compound reduces cell viability across multiple cancer cell lines. The results indicate its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazoline/Thienopyrimidine Cores
A. 7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione This compound replaces the 3,4-dimethylphenyl group with a 3-chlorophenyl substituent on the oxadiazole ring. The chloro group is electron-withdrawing, which may reduce electron density on the oxadiazole ring compared to the dimethylphenyl analogue.
B. 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones These compounds feature a thieno[2,3-d]pyrimidine-dione core instead of quinazoline-dione. The thiophene ring introduces sulfur-based π-conjugation, which may enhance electronic properties and antimicrobial activity. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives exhibit broad-spectrum antimicrobial activity, suggesting that the oxadiazole moiety is critical for bioactivity .
Substituent Effects on Bioactivity and Physicochemical Properties
- 3,4-Dimethylphenyl vs. Alkoxy Groups : Pyrazoline derivatives with 4-alkoxyphenyl substituents (e.g., 1h–12h) demonstrate that alkoxy groups increase solubility due to their polar nature, whereas dimethylphenyl groups enhance lipophilicity. For instance, 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) has a melting point of 120–124°C and moderate yield (80%), while ethoxy-substituted analogues show lower melting points (102–106°C) .
- Oxadiazole vs. Pyrazoline Cores: Pyrazoline derivatives (e.g., 1h–12h) lack the dione moiety but share the 3,4-dimethylphenyl group. Their synthesis involves chalcone intermediates and hydrazine cyclization, contrasting with the phosphorous oxychloride-mediated cyclocondensation used for thienopyrimidine-diones .
Data Tables
Table 2: Substituent Electronic Effects
| Substituent | Electronic Nature | Impact on Compound Properties |
|---|---|---|
| 3,4-Dimethylphenyl | Electron-donating | Increased lipophilicity, steric bulk |
| 3-Chlorophenyl | Electron-withdrawing | Enhanced polarity, potential bioactivity |
| 4-Methoxyphenyl | Polar, electron-donating | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
